molecular formula C7H8N6O B13751917 2-hydroxyiminopropanedinitrile;5-imino-3,4-dihydropyrrol-2-amine CAS No. 6318-05-4

2-hydroxyiminopropanedinitrile;5-imino-3,4-dihydropyrrol-2-amine

Cat. No.: B13751917
CAS No.: 6318-05-4
M. Wt: 192.18 g/mol
InChI Key: UHPDWJPBLNVJSF-UHFFFAOYSA-N
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Description

2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine is a compound with the molecular formula C7H8N6O and a molecular weight of 192.178 g/mol. This compound is known for its unique structure, which includes both hydroxyimino and imino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine typically involves the reaction of hydroxyimino-malononitrile with pyrrolidine-2,5-dione-diimine. The reaction conditions often include the use of solvents such as ethanol or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino groups to amine groups.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.

Scientific Research Applications

2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine involves its interaction with various molecular targets. The hydroxyimino and imino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione-diimine: A related compound with similar structural features.

    Hydroxyimino-malononitrile: Another compound with a hydroxyimino group.

Uniqueness

2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine is unique due to the presence of both hydroxyimino and imino groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.

Properties

CAS No.

6318-05-4

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

2-hydroxyiminopropanedinitrile;5-imino-3,4-dihydropyrrol-2-amine

InChI

InChI=1S/C4H7N3.C3HN3O/c5-3-1-2-4(6)7-3;4-1-3(2-5)6-7/h1-2H2,(H3,5,6,7);7H

InChI Key

UHPDWJPBLNVJSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=N)N=C1N.C(#N)C(=NO)C#N

Origin of Product

United States

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